2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate
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Overview
Description
2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dinitroaniline core, a hydroxyethylcarbamoyl group, and a methanesulfonate ester. These functional groups contribute to its reactivity and utility in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate typically involves multiple steps:
Nitration of Aniline: The process begins with the nitration of aniline to form 2,4-dinitroaniline. This is achieved by treating aniline with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Carbamoylation: The 2,4-dinitroaniline is then reacted with ethylene carbonate in the presence of a base, such as potassium carbonate, to introduce the hydroxyethylcarbamoyl group.
Methanesulfonation: Finally, the compound is treated with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These are used to ensure precise control over reaction conditions and to maximize yield.
Purification Steps: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methanesulfonate ester can undergo nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular responses.
Chemical Reactivity: Its functional groups allow it to participate in various chemical reactions, making it a versatile tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Similar in having nitro groups but differs in its applications and reactivity.
Methanesulfonyl Chloride: Shares the methanesulfonate group but is primarily used as a reagent rather than a final product.
Ethylene Carbonate: Used in the synthesis of the hydroxyethylcarbamoyl group but has different properties and uses.
Uniqueness
2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate is unique due to its combination of functional groups, which confer specific reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O9S/c1-26(23,24)25-5-3-13-11-9(12(18)14-2-4-17)6-8(15(19)20)7-10(11)16(21)22/h6-7,13,17H,2-5H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBSKIPLSNJURB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1178568-89-2 |
Source
|
Record name | PR-104S1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1178568892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PR-104S1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW9HP2G9ED | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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